molecular formula C16H16N2O4S B5002092 ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5002092
M. Wt: 332.4 g/mol
InChI Key: PMIUVUNOOYRAEW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H16N2O4S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.08307817 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Compound Formation

Ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is involved in the synthesis of various heterocyclic compounds. These compounds demonstrate interesting chemical properties and transformations, which are pivotal in the development of new pharmaceuticals and materials. For example, Youssef et al. (2011) detailed the synthesis of related thiazolopyrimidine derivatives, highlighting their transformation into different heterocyclic systems. These synthesized compounds were tested for their biocidal properties against a range of microorganisms, showing excellent activity in some cases (Youssef, Abbady, Ahmed, & Omar, 2011).

Structural Analysis and Derivative Formation

Further research by Ukrainets, Grinevich, & Alekseeva (2017) developed an effective method for obtaining and analyzing the spatial structure of this compound. This research is significant in understanding the structural basis for the reactivity and potential applications of the compound (Ukrainets, Grinevich, & Alekseeva, 2017).

Applications in Biological Studies

In the context of biological research, compounds derived from this compound have been evaluated for their biological activities. Sherif et al. (1993) explored the synthesis of thiazolopyrimidines and their reactions with various reagents, leading to the formation of compounds with potential biological significance (Sherif, Youssef, Mobarak, & Abdel-fattah, 1993).

Role in Antimicrobial Research

The antimicrobial properties of related compounds have been a focus of research, as demonstrated by Gein et al. (2015), who synthesized N,5-Diaryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide hydrochlorides and assessed their antimicrobial activity. This research contributes to the understanding of how structural variations in thiazolopyrimidine derivatives influence their biological activity (Gein, Zamaraeva, Buzmakova, Odegova, & Gein, 2015).

Impact on Advanced Materials Synthesis

The compound also plays a role in the development of advanced materials. For instance, Ren et al. (2018) described the synthesis of dispiro[indeno[1,2-b]quinoxaline-11,3′-pyrrolizine-2′,2″-[1,3]thiazolo[3,2-a]pyrimidine] via cycloaddition reactions, showcasing its potential in creating complex molecular architectures (Ren, Hu, Huang, & Li, 2018).

Contribution to Structural Chemistry

In structural chemistry, the compound's derivatives have been used to gain insights into conformational features and supramolecular aggregation of thiazolopyrimidines, as explored by Nagarajaiah & Begum (2014). This research provides valuable information on the intermolecular interactions and packing features of thiazolopyrimidine derivatives (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-22-15(21)13-9(2)17-16-18(12(20)8-23-16)14(13)10-4-6-11(19)7-5-10/h4-7,14,19H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIUVUNOOYRAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)O)C(=O)CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(4-hydroxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.